A-385358 was developed by AbbVie and is classified as a selective inhibitor targeting Bcl-XL, with some affinity for Bcl-2. Its primary application lies in oncology, where it is being explored for its potential to enhance the efficacy of existing cancer therapies by promoting apoptosis in tumor cells. The compound has been shown to have a significant impact on various cancer models, particularly in hematological malignancies .
The synthesis of A-385358 involves a multi-step organic chemistry process, typically starting from commercially available precursors. While specific synthetic routes may vary, the general strategy includes:
The exact parameters such as temperature, time, and solvents used during these reactions are critical for optimizing yield and purity but are often proprietary information.
A-385358 has a well-defined molecular structure characterized by its ability to bind selectively to Bcl-XL. The compound's structure includes:
Crystallographic studies have provided insights into how A-385358 fits into the binding site of Bcl-XL, revealing key interactions that stabilize its binding .
A-385358 primarily undergoes interactions with proteins rather than traditional chemical reactions. Its mechanism involves:
The mechanism of action for A-385358 is centered around its ability to inhibit anti-apoptotic signals from Bcl-XL and Bcl-2, leading to increased apoptosis in cancer cells:
A-385358 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetics and bioavailability of A-385358 in therapeutic applications.
The primary application of A-385358 lies in cancer therapy:
The Bcl-2 protein family governs mitochondrial apoptosis through a delicate balance between pro-survival (e.g., Bcl-XL, Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, BH3-only proteins). Bcl-XL sequesters pro-apoptotic proteins like Bax and Bak via direct binding, preventing their oligomerization and mitochondrial outer membrane permeabilization (MOMP). This inhibits cytochrome c release and caspase activation, promoting cell survival [1] [7]. A-385358 specifically targets Bcl-XL's hydrophobic groove (formed by BH1, BH2, and BH3 domains), displacing bound BH3-only proteins (e.g., Bim, Bid) and freeing Bax/Bak to trigger apoptosis [1] [9].
Structurally, A-385358 mimics the α-helical BH3 domain, binding Bcl-XL with high affinity (Kd = 0.8–1.5 nM). This disrupts Bcl-XL's interaction with the intrinsically disordered region (IDR) linking α-helices 1–2 (α1–α2 IDR), which allosterically regulates the protein’s anti-apoptotic function. Post-translational modifications (e.g., phosphorylation at Ser62) enhance this IDR-core interaction, amplifying Bcl-XL inhibition [7].
Table 1: Key Apoptotic Targets of Bcl-XL
Target Protein | Binding Site on Bcl-XL | Functional Consequence of Inhibition |
---|---|---|
Bax/Bak | Hydrophobic groove (BH3-binding site) | Permits oligomerization and MOMP |
BH3-only proteins (Bim, Bid) | Hydrophobic groove | Releases pro-apoptotic effectors |
p53 | Distal site (α2–α3 region) | Activates Bax transcriptionally |
BH3 mimetics emerged to counteract the pathological overexpression of Bcl-2 family proteins in cancers. Early compounds like gossypol exhibited low specificity and potency. The breakthrough came with navitoclax (ABT-263), which inhibits Bcl-XL, Bcl-2, and Bcl-w but caused dose-limiting thrombocytopenia due to Bcl-XL inhibition in platelets [9]. A-385358 represented a strategic refinement by prioritizing selective Bcl-XL inhibition (IC50 = 0.8 nM) over Bcl-2 (IC50 = 25 nM) or Mcl-1 (IC50 > 1,000 nM). This selectivity arose from structural optimizations:
Table 2: Evolution of BH3 Mimetics
Generation | Representative Compound | Target Specificity | Clinical Limitation |
---|---|---|---|
First | Gossypol | Pan-Bcl-2 | Low potency, off-target toxicity |
Second | ABT-737 | Bcl-XL/Bcl-2/Bcl-w | Poor oral bioavailability |
Third | Navitoclax (ABT-263) | Bcl-XL/Bcl-2/Bcl-w | Thrombocytopenia |
Refined | A-385358 | Bcl-XL (selective) | Limited efficacy in Mcl-1-driven cancers |
The design of A-385358 leveraged crystallographic data showing that Bcl-XL’s groove is 20% larger than Bcl-2’s, enabling selective steric complementarity [9].
Multidrug resistance (MDR) in cancer frequently involves overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, ABCC1). These efflux pumps reduce intracellular chemotherapeutic accumulation, diminishing efficacy [5] [8]. A-385358 circumvents MDR through a distinct, apoptosis-focused mechanism:
Table 3: Resistance Mechanisms Overcome by A-385358
Resistance Mechanism | Effect on Chemotherapy | A-385358’s Counteraction |
---|---|---|
P-gp/ABCB1 overexpression | Efflux of taxanes, anthracyclines | Not a P-gp substrate; direct apoptosis induction |
Bcl-XL upregulation | Inhibited MOMP and apoptosis | Selective Bcl-XL inhibition |
Impaired death receptor signaling | Insensitivity to extrinsic apoptosis | Activation of intrinsic mitochondrial pathway |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7